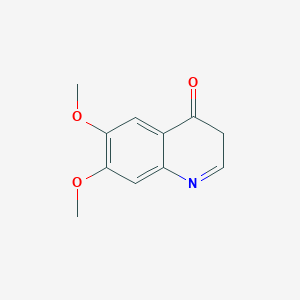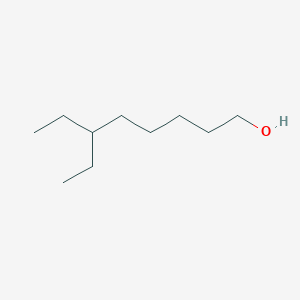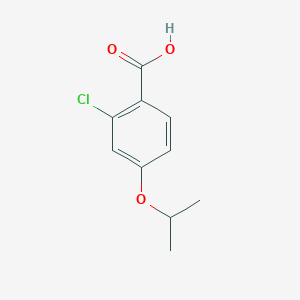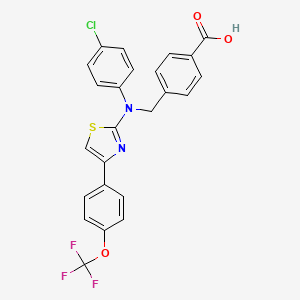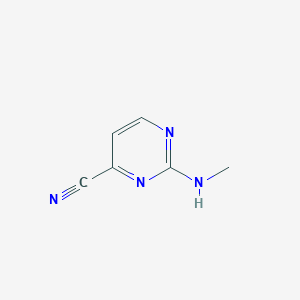
3,5-二氯吡嗪-2-甲酰胺
描述
3,5-Dichloropyrazine-2-carboxamide is a chemical compound with the molecular formula C5H3Cl2N3O. It is known for its potent antitumor properties and has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
科学研究应用
3,5-Dichloropyrazine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
Target of Action
The primary target of 3,5-Dichloropyrazine-2-carboxamide is the lymphoma kinase . This kinase plays a crucial role in the growth and proliferation of cells, particularly in the context of cancer .
Mode of Action
3,5-Dichloropyrazine-2-carboxamide interacts with its target, the lymphoma kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of lymphoma kinase by 3,5-Dichloropyrazine-2-carboxamide affects various biochemical pathways. Most notably, it impacts the pathways involved in cell growth and proliferation . The downstream effects of this disruption can lead to the cessation of cancer cell growth .
Result of Action
The molecular and cellular effects of 3,5-Dichloropyrazine-2-carboxamide’s action primarily involve the induction of apoptosis in human lung cancer cell lines . Apoptosis, or programmed cell death, is a mechanism that the body uses to remove damaged or unnecessary cells. By inducing apoptosis in cancer cells, 3,5-Dichloropyrazine-2-carboxamide can effectively reduce the growth and spread of cancer .
生化分析
Biochemical Properties
3,5-Dichloropyrazine-2-carboxamide plays a crucial role in biochemical reactions, particularly in its interaction with lymphoma kinase. It has been shown to inhibit the activity of this enzyme, leading to the induction of apoptosis in human lung cancer cell lines . Additionally, 3,5-Dichloropyrazine-2-carboxamide interacts with other biomolecules, including proteins involved in cell signaling pathways, which further enhances its antitumor properties.
Cellular Effects
The effects of 3,5-Dichloropyrazine-2-carboxamide on various types of cells and cellular processes are profound. It influences cell function by inducing apoptosis, particularly in cancer cells. This compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, in human lung cancer cell lines, 3,5-Dichloropyrazine-2-carboxamide has been shown to trigger apoptosis, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 3,5-Dichloropyrazine-2-carboxamide exerts its effects through several mechanisms. It binds to lymphoma kinase, inhibiting its activity and leading to the activation of apoptotic pathways. This inhibition results in the downregulation of survival signals and the upregulation of pro-apoptotic factors. Additionally, 3,5-Dichloropyrazine-2-carboxamide may interact with other enzymes and proteins, contributing to its overall antitumor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dichloropyrazine-2-carboxamide have been observed to change over time. The compound is relatively stable under inert conditions, such as in the presence of nitrogen or argon at temperatures between 2-8°C . Over extended periods, 3,5-Dichloropyrazine-2-carboxamide may undergo degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cancer cell growth .
Dosage Effects in Animal Models
The effects of 3,5-Dichloropyrazine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects include potential damage to normal cells and tissues, highlighting the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
3,5-Dichloropyrazine-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and alter metabolite levels, contributing to its overall pharmacokinetic profile. Understanding these pathways is essential for optimizing the therapeutic use of 3,5-Dichloropyrazine-2-carboxamide .
Transport and Distribution
Within cells and tissues, 3,5-Dichloropyrazine-2-carboxamide is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization. The compound’s distribution can influence its therapeutic efficacy and potential side effects. Studies have shown that 3,5-Dichloropyrazine-2-carboxamide accumulates in cancer cells, enhancing its antitumor activity .
Subcellular Localization
The subcellular localization of 3,5-Dichloropyrazine-2-carboxamide is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall therapeutic effects. For example, 3,5-Dichloropyrazine-2-carboxamide may localize to the nucleus, where it can influence gene expression and apoptotic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloropyrazine-2-carboxamide typically involves the chlorination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination, followed by bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination to yield 3,5-dichloropyrazine-2-carbonitrile. This intermediate is then converted to 3,5-Dichloropyrazine-2-carboxamide through nucleophilic substitution and hydration reactions .
Industrial Production Methods
Industrial production methods for 3,5-Dichloropyrazine-2-carboxamide often involve similar synthetic routes but are optimized for larger-scale production. Continuous flow reactors and other advanced techniques are employed to enhance yield and efficiency .
化学反应分析
Types of Reactions
3,5-Dichloropyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.
Major Products
Major products formed from these reactions include:
Carboxylic acids: From oxidation reactions.
Amines: From reduction reactions.
Substituted pyrazines: From nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
Similar compounds to 3,5-Dichloropyrazine-2-carboxamide include:
3,5-Dichloropyrazine-2-carboxylic acid: A related compound with similar structural features.
3,5-Dichloropyrazine-2-carbaldehyde: Another derivative with different functional groups.
Uniqueness
3,5-Dichloropyrazine-2-carboxamide is unique due to its potent antitumor properties and its ability to inhibit specific enzymes involved in cancer cell growth. Its structural features allow it to interact with molecular targets in a way that similar compounds may not, making it a valuable compound for scientific research and potential therapeutic applications .
属性
IUPAC Name |
3,5-dichloropyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKLYKVKEHHZRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627427 | |
| Record name | 3,5-Dichloropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312736-50-8 | |
| Record name | 3,5-Dichloropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


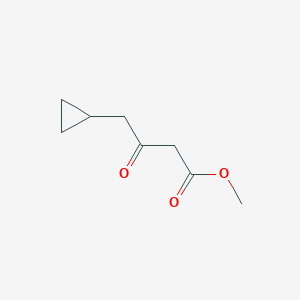
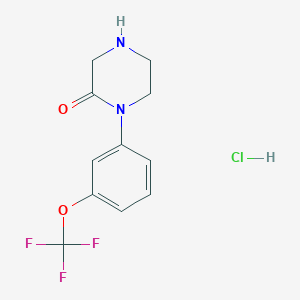
![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)
![1-(Benzo[b]thiophen-4-yl)ethanone](/img/structure/B1358674.png)
